molecular formula C13H21NO4 B8024318 Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate

Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate

Cat. No.: B8024318
M. Wt: 255.31 g/mol
InChI Key: RZIDCDXFSTUXMB-VHSXEESVSA-N
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Description

Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as carbamates. This compound is characterized by the presence of a carbamate group, which is a functional group consisting of a carbonyl group attached to an amino group. The compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate typically involves the reaction of cis-6-amino-cyclohex-3-ene-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.

Comparison with Similar Compounds

Similar Compounds

  • Methyl cis-6-amino-cyclohex-3-ene-1-carboxylate
  • tert-Butyl carbamate
  • Cyclohex-3-ene-1-carboxylic acid

Uniqueness

Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate is unique due to its specific structural features, such as the presence of both a carbamate group and a cyclohexene ring. These features confer distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl (1S,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIDCDXFSTUXMB-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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